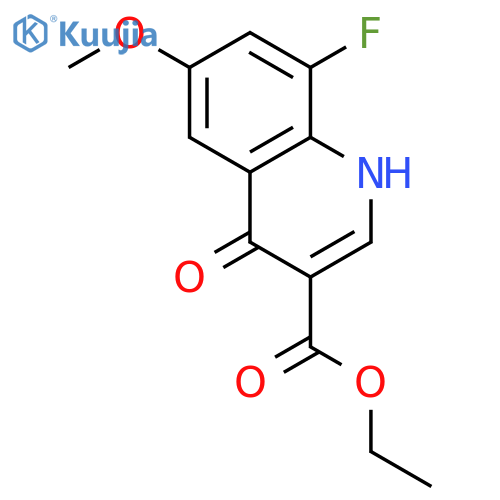

Cas no 851973-23-4 (Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate)

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

- ethyl 8-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate

- DB-297592

- 851973-23-4

- 724788-49-2

- SCHEMBL3274638

- Ethyl 8-fluoro-1,4-dihydro-6-methoxy-4-oxoquinoline-3-carboxylate

- ethyl 8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

- SB69998

- DB-187508

- ethyl 8-fluoro-6-(methoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- ETHYL8-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE

- AKOS024463750

- SUXMPXFHRSDPSG-UHFFFAOYSA-N

-

- MDL: MFCD26967944

- インチ: InChI=1S/C13H12FNO4/c1-3-19-13(17)9-6-15-11-8(12(9)16)4-7(18-2)5-10(11)14/h4-6H,3H2,1-2H3,(H,15,16)

- InChIKey: SUXMPXFHRSDPSG-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CNC2=C(C=C(C=C2F)OC)C1=O

計算された属性

- せいみつぶんしりょう: 265.07503603g/mol

- どういたいしつりょう: 265.07503603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0989153-1g |

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |

851973-23-4 | 95% | 1g |

$810 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743790-1g |

Ethyl 8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |

851973-23-4 | 98% | 1g |

¥5720.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y0989153-5g |

ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |

851973-23-4 | 95% | 5g |

$2000 | 2025-02-27 | |

| Chemenu | CM143413-1g |

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |

851973-23-4 | 95% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y0989153-5g |

ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |

851973-23-4 | 95% | 5g |

$2000 | 2025-02-22 | |

| Alichem | A189007391-1g |

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |

851973-23-4 | 95% | 1g |

$709.56 | 2023-08-31 | |

| Chemenu | CM143413-1g |

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |

851973-23-4 | 95% | 1g |

$583 | 2021-08-05 | |

| Ambeed | A298723-1g |

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |

851973-23-4 | 95% | 1g |

$681.0 | 2024-04-17 | |

| eNovation Chemicals LLC | Y0989153-5g |

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate |

851973-23-4 | 95% | 5g |

$2000 | 2024-08-02 |

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylateに関する追加情報

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS: 851973-23-4) に関する最新研究動向

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS: 851973-23-4) は、近年、抗生物質や抗がん剤の開発において注目されているキノリン誘導体の一つです。本化合物は、その特異的な化学構造により、細菌やがん細胞に対する強い活性を示すことが報告されており、特に多剤耐性菌に対する新規抗菌薬の候補として研究が進められています。

2023年に発表された最新の研究では、本化合物の合成方法の最適化が行われ、収率の向上と副生成物の低減に成功しています。特に、パラジウム触媒を用いたクロスカップリング反応を応用することで、従来法に比べてより効率的な合成ルートが確立されました。この改良法により、大規模生産への応用可能性が高まり、今後の臨床試験への展開が期待されています。

抗菌活性に関する研究では、Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylateが、MRSA(メチシリン耐性黄色ブドウ球菌)やバンコマイシン耐性腸球菌(VRE)に対して顕著な抗菌活性を示すことが明らかになりました。その作用機序としては、細菌のDNAジャイレースおよびトポイソメラーゼIVへの選択的な阻害が関与していると考えられています。この選択性は、ヒト細胞への毒性を低減する上で重要な特性です。

抗がん活性に関する予備的な研究では、本化合物が特定のがん細胞株に対してアポトーシスを誘導することが報告されています。特に、乳がん細胞株(MCF-7)と大腸がん細胞株(HCT-116)において、濃度依存的な増殖抑制効果が確認されました。これらの結果は、本化合物が多機能な薬剤候補としての可能性を示唆しています。

薬物動態学研究においては、Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylateの経口投与後の生体利用率が約65%と比較的高いことが判明しました。また、血漿タンパク質結合率が約92%と高いものの、組織分布が良好であることも特徴です。これらの特性は、実際の臨床応用において有利に働くと考えられます。

今後の課題としては、長期毒性試験の実施や薬物相互作用の詳細な検討が必要です。また、構造活性相関(SAR)研究を通じて、さらに活性を高めた誘導体の開発も進められています。特に、3位のエステル部分や6位のメトキシ基の修飾が、生物学的活性に大きな影響を与えることが明らかになってきています。

総括すると、Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS: 851973-23-4)は、抗菌・抗がん両面での治療薬としての潜在的可能性を秘めた化合物です。今後さらに詳細な前臨床試験が進められることで、新規治療薬開発への道が開けることが期待されます。特に多剤耐性菌感染症治療の分野において、本化合物をリード化合物とした新薬開発が注目されています。

851973-23-4 (Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)